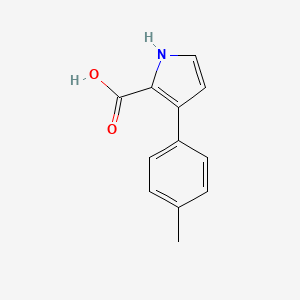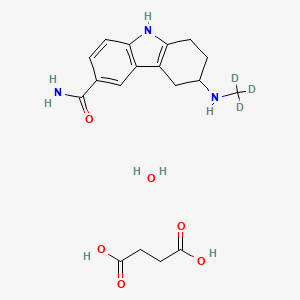![molecular formula C14H28N4 B13725863 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole is a heterocyclic organic compound with the molecular formula C7H14N2. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a piperidine ring. The presence of a methyl group at the 5-position of the pyrrole ring adds to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-diketones with primary amines in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization process. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives with altered hydrogenation states.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole: Similar structure but with a different ring fusion pattern, leading to distinct chemical behavior.
Uniqueness
The presence of the methyl group at the 5-position in 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These factors influence its reactivity and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H28N4 |
|---|---|
Poids moléculaire |
252.40 g/mol |
Nom IUPAC |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/2C7H14N2/c2*1-9-4-6-2-3-8-7(6)5-9/h2*6-8H,2-5H2,1H3 |
Clé InChI |
ZLMDRQLLOUKERV-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCNC2C1.CN1CC2CCNC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)



![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)


![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
